N-[(2-chlorophenyl)methyl]-4-ethoxynaphthalene-1-sulfonamide
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Overview
Description
N-[(2-chlorophenyl)methyl]-4-ethoxynaphthalene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a naphthalene ring, which is further substituted with an ethoxy group and a chlorophenylmethyl group. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-4-ethoxynaphthalene-1-sulfonamide typically involves a multi-step process. One common method includes the following steps:
Nitration: The naphthalene ring is nitrated to introduce nitro groups.
Reduction: The nitro groups are reduced to amines.
Sulfonation: The amine groups are then sulfonated to form sulfonamides.
Substitution: The ethoxy group is introduced via an etherification reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-4-ethoxynaphthalene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Hydrolysis: The sulfonamide group can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are used for hydrolysis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines.
Scientific Research Applications
N-[(2-chlorophenyl)methyl]-4-ethoxynaphthalene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antimicrobial agent due to its sulfonamide group.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-4-ethoxynaphthalene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to antimicrobial or therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-chlorophenyl)methyl]-4-methoxynaphthalene-1-sulfonamide
- N-[(2-chlorophenyl)methyl]-4-ethoxynaphthalene-2-sulfonamide
- N-[(2-bromophenyl)methyl]-4-ethoxynaphthalene-1-sulfonamide
Uniqueness
N-[(2-chlorophenyl)methyl]-4-ethoxynaphthalene-1-sulfonamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group and the chlorophenylmethyl group can enhance its lipophilicity and potentially improve its ability to interact with biological membranes and targets.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-ethoxynaphthalene-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO3S/c1-2-24-18-11-12-19(16-9-5-4-8-15(16)18)25(22,23)21-13-14-7-3-6-10-17(14)20/h3-12,21H,2,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKOMTUWNIKNIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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